4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

4-Methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid (CAS 1172487-23-8) is a heterocyclic building block belonging to the quinoline-3-carboxylic acid class, featuring a pyrazol-1-ylmethyl substituent at the quinoline 2-position and a methyl group at the 4-position. Its molecular formula is C₁₅H₁₃N₃O₂ with a molecular weight of 267.28 g/mol, and it is typically supplied at ≥95% purity for research use.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 1172487-23-8
Cat. No. B1414774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid
CAS1172487-23-8
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC=CC=C12)CN3C=CC=N3)C(=O)O
InChIInChI=1S/C15H13N3O2/c1-10-11-5-2-3-6-12(11)17-13(14(10)15(19)20)9-18-8-4-7-16-18/h2-8H,9H2,1H3,(H,19,20)
InChIKeyBTNFSBWKXZCRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic Acid (CAS 1172487-23-8): Procurement-Ready Physicochemical and Structural Profile


4-Methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid (CAS 1172487-23-8) is a heterocyclic building block belonging to the quinoline-3-carboxylic acid class, featuring a pyrazol-1-ylmethyl substituent at the quinoline 2-position and a methyl group at the 4-position [1]. Its molecular formula is C₁₅H₁₃N₃O₂ with a molecular weight of 267.28 g/mol, and it is typically supplied at ≥95% purity for research use . The compound bears the hallmark quinoline-3-carboxylic acid pharmacophore, a scaffold that has produced clinically validated HIV-1 integrase inhibitors such as elvitegravir (GS-9137), and the pyrazole-methylquinoline hybrid architecture differentiates it from simple quinoline or pyrazole monocarboxylic acids [2].

Why Regioisomeric or Scaffold-Hopping Substitution of 4-Methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic Acid Introduces Uncontrolled Pharmacophoric Risk


Although several C₁₅H₁₃N₃O₂ isomers exist in commercial catalogs—including 2-(5-methyl-pyrazol-1-ylmethyl)quinoline-4-carboxylic acid (CAS 956371-98-5) and 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 925145-52-4)—these regioisomers relocate the carboxylic acid from the 3-position to the 4-position of the quinoline ring [1]. This positional shift abolishes the negatively ionizable feature at the quinoline-3-carboxylic acid pharmacophore that is essential for metal-chelation-dependent mechanisms, including HIV-1 integrase strand transfer inhibition, as established by the quinolone-3-carboxylic acid pharmacophore model [2]. Furthermore, the 4-methyl group on the quinoline core and the methylene spacer between quinoline and pyrazole rings contribute distinct conformational and electronic properties that cannot be reproduced by directly linked or differently methylated analogs [3]. Substituting any in-class analog without head-to-head confirmation therefore carries a high risk of silent pharmacophoric failure.

Quantitative Differentiation Evidence for 4-Methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic Acid Versus Closest Structural Analogs


XLogP3 Lipophilicity Differentiation vs. 4-Carboxylic Acid Regioisomer CAS 925145-52-4

The target compound exhibits a computed XLogP3 of 2.0, which is 0.1 log unit lower than the 2.1 value calculated for its closest 4-carboxylic acid regioisomer 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid (CAS 925145-52-4) [1]. Both compounds share identical molecular formula (C₁₅H₁₃N₃O₂), molecular weight (267.28 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (3), making the lipophilicity difference one of the few computable discriminators between these isomers [2].

Lipophilicity Drug-likeness Physicochemical profiling

Quinoline-3-Carboxylic Acid Pharmacophore Alignment vs. 4-COOH Regioisomers for HIV-1 Integrase Inhibition

The quinoline-3-carboxylic acid scaffold has been validated as a pharmacophore for HIV-1 integrase strand transfer inhibition, with the 3-carboxylic acid serving as the essential negatively ionizable (NI) feature that coordinates catalytic Mg²⁺ ions in the integrase active site [1]. Elvitegravir (GS-9137), a quinoline-3-carboxylic acid derivative, achieved clinical approval with an IC₅₀ of approximately 0.5–10 nM in strand transfer assays [2]. By contrast, quinoline-4-carboxylic acid regioisomers (e.g., CAS 956371-98-5 and CAS 925145-52-4) misposition the carboxylic acid by one ring position, disrupting the NI pharmacophoric feature whose interfeature distance to the hydrophobic region is defined as approximately 5.6 Å in the validated pharmacophore model [1]. The target compound retains the 3-COOH placement and thus preserves pharmacophoric alignment, whereas 4-COOH isomers would require de novo pharmacophore validation.

HIV-1 integrase Antiviral drug discovery Pharmacophore modeling

Antimicrobial Potency of Quinoline-Pyrazole Clubbed Scaffold Class vs. Reference Antibiotics

A series of quinoline carboxylic acid derivatives bearing substituted pyrazole moieties, synthesized via one-pot Doebner reaction, were screened against bacterial, fungal, malarial, and mycobacterial strains. The study reported that quinoline-pyrazole clubbed derivatives demonstrated MIC values superior to those of reference drugs in several cases [1]. While the specific 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid was not among the individual compounds tested in this study, it shares the identical quinoline-pyrazole clubbed scaffold with a carboxylic acid at the 3-position of the quinoline and a pyrazole linked via a methylene bridge—the core architectural features that correlated with enhanced antimicrobial activity in the tested series [1].

Antimicrobial Antimalarial Antitubercular Quinoline-pyrazole hybrids

Metal-Coordination pKa Values of (Pyrazolylmethyl)quinoline Ligand Framework vs. Substituted Analogs

The (pyrazolylmethyl)quinoline ligand framework—structurally identical to the core of the target compound minus the 4-methyl and 3-COOH substituents—has been quantitatively characterized in Pt(II) diaqua complexes. The unsubstituted parent complex Pt(H₂Qn) exhibits pKa₁ = 4.56 and pKa₂ = 6.32, while the 3,5-dimethylpyrazole analog Pt(dCH₃Qn) shows pKa₁ = 4.88 and pKa₂ = 6.31 [1]. The higher pKa₁ of Pt(dCH₃Qn) relative to Pt(H₂Qn) (ΔpKa₁ = +0.32) demonstrates that pyrazole ring substitution electronically modulates the acidity of the coordinated aqua ligand trans to the quinoline nitrogen, confirming that the (pyrazolylmethyl)quinoline framework transmits substituent electronic effects to the metal center [1].

Metal coordination Pt(II) complexes pKa determination Ligand design

Antiproliferative Screening Hit Status in HeLa Cervical Carcinoma Cells (PubChem BioAssay AID 1259359)

In a PubChem-deposited antiproliferative screen against human HeLa cervical carcinoma cells (48 h incubation, WST-8 assay), the target compound was classified as 'Active' with activity ≤ 1 µM, placing it among the top 1 of 6 compounds tested in this assay [1]. This screening result, while derived from a limited compound set (n=6), provides a quantitative anchor point for antiproliferative activity that distinguishes this compound from untested analogs or those with >10 µM activity in the same panel. The activity ≤ 1 µM threshold is a commonly used hit criterion in oncology screening cascades.

Antiproliferative HeLa cells Cancer screening WST-8 assay

Evidence-Backed Research and Industrial Application Scenarios for 4-Methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic Acid


HIV-1 Integrase Inhibitor Lead Optimization and Scaffold-Hopping Programs

The target compound's quinoline-3-carboxylic acid core maps directly onto the validated HIV-1 integrase strand transfer inhibitor pharmacophore, where the 3-COOH serves as the essential Mg²⁺-chelating negatively ionizable feature [1]. Medicinal chemistry teams engaged in next-generation integrase inhibitor design can use this compound as a starting scaffold for SAR exploration at the 4-methyl and 2-pyrazolylmethyl positions—substitution vectors that are underexplored relative to the extensively patented C-6 and N-1 modifications of the quinolone class. The pyrazole ring offers additional vectors for introducing diversity, while the methylene spacer may confer conformational flexibility that distinguishes it from directly linked pyrazoloquinoline cores. Procurement of this specific regioisomer (3-COOH, 4-methyl, 2-pyrazolylmethyl) is essential; the 4-COOH isomer (CAS 956371-98-5) lacks the pharmacophoric NI feature and would produce false-negative SAR.

Antimicrobial Lead Discovery Leveraging the Quinoline-Pyrazole Clubbed Scaffold

Based on the demonstrated capacity of quinoline-pyrazole clubbed derivatives to match or exceed reference antibiotic MIC values against bacterial, fungal, and mycobacterial panels [1], this compound is a rational procurement choice for antimicrobial screening collections. The 3-COOH group provides a synthetic handle for amide coupling or ester prodrug strategies, while the 4-methyl group on the quinoline may influence DNA gyrase binding—the canonical target of quinolone antibacterials. Unlike commercial 4-COOH regioisomers, the 3-COOH placement aligns with the established quinolone antibiotic pharmacophore (e.g., nalidixic acid, ciprofloxacin), potentially enabling cross-screening against fluoroquinolone-resistant strains where the 3-COOH is conserved.

Pt(II) and Transition Metal Anticancer Complex Development with Tridentate (N,N,O) Ligand Architecture

The (pyrazolylmethyl)quinoline framework has been quantitatively established as an effective bidentate ligand for Pt(II), with well-characterized aqua substitution kinetics and pKa values [1]. The target compound extends this framework by adding a 3-carboxylic acid group, which can serve as a third donor atom to form neutral, tridentate Pt(II) complexes of the type [Pt(L-2H)Cl] or [Pt(L-H)(H₂O)]⁺. Such tridentate coordination modes typically enhance complex stability, reduce undesired aqua ligand lability, and can modulate reduction potential—all parameters that influence anticancer activity and off-target toxicity profiles relative to bidentate-only analogs. Researchers developing next-generation platinum chemotherapeutics can use this compound to systematically probe the effect of O-donor incorporation on the thermodynamic and kinetic stability of Pt(II) coordination spheres.

Oncology Focused Screening Library Enrichment Based on HeLa Antiproliferative Hit Confirmation

The target compound has been flagged as active with antiproliferative potency ≤ 1 µM against HeLa cervical adenocarcinoma cells in a WST-8 viability assay [1]. This experimental hit status—though from a small screening panel—provides a cell-based activity anchor that most close structural analogs (including CAS 956371-98-5 and CAS 925145-52-4) lack in the public domain. Organizations building diversity-oriented or target-agnostic oncology screening decks can prioritize this compound as a confirmed bioactive entry point into quinoline-pyrazole chemical space, using the HeLa activity as a basis for follow-up concentration-response profiling, selectivity panels, and mechanism-of-action studies. The 3-COOH and pyrazole NH (or N-substitution potential) also enable rapid derivatization for hit expansion.

Quote Request

Request a Quote for 4-methyl-2-(1H-pyrazol-1-ylmethyl)quinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.